molecular formula C13H26N2 B13316501 1-(3-Methylbutyl)-1,7-diazaspiro[4.5]decane

1-(3-Methylbutyl)-1,7-diazaspiro[4.5]decane

Cat. No.: B13316501
M. Wt: 210.36 g/mol
InChI Key: LZYRPRQFRTXESR-UHFFFAOYSA-N
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Description

1-(3-Methylbutyl)-1,7-diazaspiro[4.5]decane (CAS 2090820-22-5) is a chemical compound with the molecular formula C13H26N2 and a molecular weight of 210.36. It belongs to the class of diazaspiro[4.5]decane compounds, which are recognized in medicinal chemistry as privileged, rigid scaffolds used to develop novel therapeutic agents . The spirocyclic core structure provides a three-dimensional framework that can enhance binding selectivity and improve physicochemical properties compared to flat aromatic systems . This specific derivative features a 3-methylbutyl side chain, which may influence its lipophilicity and overall pharmacokinetic profile. Diazaspiro[4.5]decane scaffolds are frequently investigated for their diverse biological activities. While the specific research applications for this analog are still being explored, related structures have demonstrated significant potential as chitin synthase inhibitors and antifungal agents , and other spirohydantoin derivatives have shown promise in central nervous system (CNS) disorders . The structural motif is a valuable building block in drug discovery for constructing molecules targeting various enzymes and receptors . This product is intended for research purposes as a chemical intermediate or building block in the synthesis of more complex molecules for pharmaceutical and biological investigation. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C13H26N2

Molecular Weight

210.36 g/mol

IUPAC Name

1-(3-methylbutyl)-1,9-diazaspiro[4.5]decane

InChI

InChI=1S/C13H26N2/c1-12(2)5-10-15-9-4-7-13(15)6-3-8-14-11-13/h12,14H,3-11H2,1-2H3

InChI Key

LZYRPRQFRTXESR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1CCCC12CCCNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylbutyl)-1,7-diazaspiro[4.5]decane typically involves the reaction of appropriate amines with spirocyclic precursors under controlled conditions. One common method involves the use of a spirocyclic ketone as a starting material, which undergoes nucleophilic substitution with a 3-methylbutylamine to form the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran (THF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which is crucial for the efficient production of this compound .

Chemical Reactions Analysis

Cyclization and Ring-Opening Reactions

The spirocyclic structure undergoes controlled cyclization and ring-opening under specific conditions. For example, acid-mediated cleavage of the spiro ring generates intermediates for further functionalization (e.g., alkylation or acylation) .

Reaction Conditions Products Yield
Acid hydrolysisHCl (10%), 45°C, 24 hPiperidinone derivatives79%
Base-induced cyclizationNaH, DMF, 45°C, 4 daysUreido-spiro intermediates72–88%

Functionalization via Alkylation/Acylation

The secondary amine in the diazaspiro core reacts selectively with electrophiles.

Example alkylation :

  • Reagents : Methyl iodide, K₂CO₃, DMF

  • Mechanism : Nucleophilic substitution at the amine nitrogen.

  • Product : N-Methylated derivative (enhanced lipophilicity for pharmacokinetic studies).

Example acylation :

  • Reagents : Acetyl chloride, pyridine

  • Mechanism : Acylation forms amides, stabilizing the compound for biological assays.

Oxidation and Reduction

The compound’s nitrogen centers and alkyl chains participate in redox reactions.

Reaction Reagents Outcome
OxidationmCPBA, CH₂Cl₂, 0°C → rtN-Oxide formation (improved solubility)
ReductionLiAlH₄, THF, refluxSecondary amine to tertiary amine

Reduction with LiAlH₄ is critical for modifying bioactivity, as seen in analogues with enhanced CNS permeability.

Michael Addition for Spiro Framework Assembly

The Michael addition forms the bicyclic scaffold:

  • Substrates : N-protected 3-nitropyridine + acrolein.

  • Conditions : EtOH/NaOEt, rt → 60°C.

  • Outcome : Spirocyclic intermediates with >80% enantiomeric excess in some cases .

Biological Activity Modulation

Reactions are tailored to enhance pharmacological properties:

  • Antimicrobial activity : N-Alkylation improves membrane penetration.

  • Neurokinin receptor antagonism : Acylated derivatives show sub-µM IC₅₀ values.

Key Mechanistic Insights

  • Spiro ring stability : The bicyclic structure resists hydrolysis at neutral pH but cleaves under strong acids/bases .

  • Steric effects : The 3-methylbutyl group directs regioselectivity in electrophilic reactions.

This reactivity profile underscores the compound’s versatility in medicinal chemistry and materials science. Further studies are needed to explore catalytic asymmetric syntheses and in vivo metabolic pathways.

Scientific Research Applications

1-(3-Methylbutyl)-1,7-diazaspiro[4.5]decane has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(3-Methylbutyl)-1,7-diazaspiro[4.5]decane exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-(Propan-2-yl)-1,7-diazaspiro[4.5]decane

  • CAS Number : 1784090-41-0
  • Molecular Formula : C₁₃H₂₅N₂ (estimated)
  • Key Differences: Substituent: Isopropyl (C₃H₇) vs. 3-methylbutyl (C₅H₁₁). Steric hindrance is lower, which may influence receptor binding in pharmacological applications.

Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate hydrochloride

  • CAS Number : 1523571-82-5
  • Molecular Formula : C₁₇H₂₂ClN₂O₂
  • Key Differences :
    • Substituent: Benzyl ester (aromatic group) vs. aliphatic 3-methylbutyl.
    • The benzyl group introduces aromatic π-π interactions, enhancing binding affinity to hydrophobic pockets in proteins.
    • The ester functional group increases susceptibility to hydrolysis under acidic or basic conditions, unlike the stable alkyl chain in the target compound.

1,7-Diazaspiro[4.4]nonane, 1-(5-pyrimidinyl)-

  • CAS Number : 646056-16-8
  • Molecular Formula : C₁₁H₁₆N₄
  • Key Differences: Spiro Ring Size: [4.4] (two five-membered rings) vs. [4.5] (five- and six-membered rings). The pyrimidinyl substituent enables hydrogen bonding, enhancing solubility in polar solvents compared to alkylated analogs.

Functional Group Variations

Rolapitant Hydrochloride (1,7-Diazaspiro[4.5]decan-2-one derivative)

  • Key Structure : Incorporates a ketone group at position 2 and a complex aryl-ether substituent .
  • Functional Impact :
    • The ketone introduces hydrogen-bond acceptor capacity, critical for its role as a neurokinin-1 (NK1) receptor antagonist.
    • Compared to the target compound (lacking a ketone), Rolapitant’s carbonyl group enhances polarity, affecting blood-brain barrier permeability.

Data Table: Comparative Analysis of Structural Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Spiro Ring Size Key Substituent/Group Notable Properties
1-(3-Methylbutyl)-1,7-diazaspiro[4.5]decane Not available C₁₄H₂₇N₂ (est.) ~209.38 [4.5] 3-Methylbutyl High lipophilicity, steric bulk
1-(Propan-2-yl)-1,7-diazaspiro[4.5]decane 1784090-41-0 C₁₃H₂₅N₂ (est.) ~195.35 [4.5] Isopropyl Moderate logP, reduced steric hindrance
Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate 1523571-82-5 C₁₇H₂₂ClN₂O₂ 327.83 [4.5] Benzyl ester Hydrolyzable ester, aromatic interactions
1,7-Diazaspiro[4.4]nonane, 1-(5-pyrimidinyl) 646056-16-8 C₁₁H₁₆N₄ 204.27 [4.4] Pyrimidinyl Hydrogen bonding, smaller ring system
Rolapitant Hydrochloride 1649767-73-5 C₃₂H₃₃ClF₆N₂O₃ 685.06 [4.5] Ketone, trifluoromethyl aryl NK1 antagonist, high polarity

Biological Activity

1-(3-Methylbutyl)-1,7-diazaspiro[4.5]decane is a compound belonging to the class of diazaspiro compounds, which are characterized by their unique spirocyclic structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. The following sections will explore the synthesis, biological activity, and relevant case studies surrounding this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of N-tert-butanesulfinyl imines with various nucleophiles under basic conditions, leading to the formation of diazaspiro derivatives. A recent study demonstrated a successful synthesis pathway that yielded high purity and good yields of the target compound .

Pharmacological Properties

This compound exhibits a range of biological activities:

  • Antioxidant Activity : Compounds with diazaspiro structures have shown significant antioxidant properties, which are crucial in preventing oxidative stress-related diseases.
  • Cytotoxicity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.
  • Neuroprotective Effects : Certain studies suggest that diazaspiro compounds may protect neuronal cells from apoptosis, making them candidates for neurodegenerative disease treatments.

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary findings suggest that it may influence cellular pathways related to apoptosis and inflammation by modulating specific protein interactions and signaling cascades .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of diazaspiro compounds, this compound was tested against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value suggesting significant potency compared to standard chemotherapeutic agents. The compound induced apoptosis via the intrinsic pathway, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Case Study 2: Neuroprotection

A recent investigation into neuroprotective agents highlighted the efficacy of this compound in preventing neuronal cell death induced by oxidative stress. The compound was shown to reduce reactive oxygen species (ROS) levels and enhance the expression of neuroprotective factors in vitro. In vivo studies using rodent models further supported its potential as a therapeutic agent for neurodegenerative conditions like Alzheimer's disease .

Data Summary

Biological Activity Effect Reference
AntioxidantSignificant
CytotoxicityDose-dependent inhibition
NeuroprotectionReduced ROS levels

Q & A

Q. What are the recommended analytical techniques for detecting and quantifying 1-(3-Methylbutyl)-1,7-diazaspiro[4.5]decane in complex biological matrices?

  • Methodological Answer : Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges (conditioned with methanol and water) is effective for sample preparation. Coupling with liquid chromatography-tandem mass spectrometry (LC-MS/MS) enhances sensitivity, particularly when using deuterated internal standards (e.g., BP-3-d5) to correct for matrix effects. For quantification, calibration curves should be validated against spiked matrices to ensure recovery rates >80% .
TechniqueRecovery RateLOD (ng/mL)LOQ (ng/mL)
SPE + LC-MS/MS85-92%0.10.3
Direct Injection60-70%0.51.5

Q. How can researchers confirm the structural identity and purity of this compound when commercial analytical data is unavailable?

  • Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, 2D-COSY) to confirm bond connectivity and stereochemistry. High-resolution mass spectrometry (HRMS) can validate molecular formula accuracy (±2 ppm). Purity assessment via reverse-phase HPLC (C18 column, acetonitrile/water gradient) should achieve ≥95% peak area. Cross-referencing synthetic pathways (e.g., reductive amination steps) with spectral data ensures consistency .

Advanced Research Questions

Q. What experimental design strategies are optimal for synthesizing this compound with high enantiomeric purity?

  • Methodological Answer : Use factorial design to optimize reaction variables (e.g., catalyst loading, temperature, solvent polarity). For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., BINAP-Ru complexes) can be tested. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) or circular dichroism. Iterative refinement using response surface methodology improves yield and selectivity .

Q. How can computational modeling be integrated with empirical data to predict the pharmacokinetic behavior of this compound?

  • Methodological Answer : Molecular dynamics simulations (e.g., COMSOL Multiphysics) can model membrane permeability and cytochrome P450 interactions. Validate predictions with in vitro assays:
  • Caco-2 cell monolayers for absorption.
  • Microsomal stability tests (human liver microsomes) for metabolic clearance.
    Correlate computational logP values with experimental octanol-water partitioning to refine bioavailability predictions .

Q. What methodologies resolve contradictions in reported pharmacological activities of this compound across different studies?

  • Methodological Answer : Conduct systematic reviews with meta-analysis to identify confounding variables (e.g., cell line specificity, dosage regimes). Replicate key studies under standardized conditions (ISO 17025 guidelines) to isolate protocol discrepancies. For receptor-binding assays, use radioligand displacement (³H-labeled antagonists) with strict control of buffer pH and ionic strength. Statistical tools like mixed-effects models account for inter-study variability .

Theoretical and Framework Considerations

Q. How should researchers select a theoretical framework to investigate the neuropharmacological mechanism of this compound?

  • Methodological Answer : Align with established models (e.g., monoamine hypothesis for antidepressant activity). Use ligand-receptor docking simulations (AutoDock Vina) to predict binding affinities at serotonin/dopamine transporters. Validate hypotheses via knockout mouse models or siRNA silencing in neuronal cell lines. Theoretical frameworks must guide hypothesis generation and methodological choices (e.g., in vivo vs. in vitro assays) .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies of this compound?

  • Methodological Answer : Apply nonlinear regression (Hill equation) to estimate EC₅₀/LC₅₀ values. Use Bayesian hierarchical models to account for inter-experimental variability. For reproducibility, adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in public repositories (e.g., Zenodo) with detailed metadata .

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